
Boc-2,4-Dinitro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2,4-Dinitro-D-phenylalanine, also known as (2R)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a compound with the molecular formula C14H17N3O8 . It is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-2,4-Dinitro-D-phenylalanine, is typically conducted under either aqueous or anhydrous conditions. This process involves a reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
Boc-2,4-Dinitro-D-phenylalanine contains a total of 42 bonds, including 25 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 6 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 2 aromatic nitro groups, and 1 hydroxyl group .Physical And Chemical Properties Analysis
Boc-2,4-Dinitro-D-phenylalanine has a molecular weight of 355.3 g/mol. It contains a total of 42 atoms, including 17 Hydrogen atoms, 14 Carbon atoms, 3 Nitrogen atoms, and 8 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Piezoelectric Biomaterials
Boc-2,4-Dinitro-D-phenylalanine: has been utilized in the development of piezoelectric biomaterials . These materials can convert applied mechanical forces into electrical energy. Large-scale hybrid electrospun arrays containing this compound in the form of nanotubes embedded in biocompatible polymers exhibit strong piezoelectric properties . This application is particularly promising for biomedical devices that can harness mechanical energy from bodily movements or external vibrations.
Bio-Energy Sources
The same piezoelectric properties make Boc-2,4-Dinitro-D-phenylalanine a candidate for bio-energy sources. The dipeptide-polymer electrospun arrays can generate voltage, current, and power density sufficient to power several liquid-crystal display panels . This opens up possibilities for self-powered medical implants and sensors that operate without the need for external power sources.
Quantum Confinement Studies
Optical absorption measurements of Boc-2,4-Dinitro-D-phenylalanine nanotubes show four bands in the spectral region of 240–280 nm, indicating quantum confinement effects due to nanotube formation . This property is significant for the study of quantum dots and other nanostructures with potential applications in quantum computing and advanced electronic devices.
Photoluminescence Emission
The compound has shown a strong blue photoluminescence emission when crystallized inside fiber arrays during the electrospinning process . This characteristic is valuable for the development of optical materials and devices, such as light-emitting diodes (LEDs) and sensors that can detect and measure various physical, chemical, or biological conditions.
Enzyme Inhibition
Fluorinated phenylalanines, including derivatives like Boc-2,4-Dinitro-D-phenylalanine , have been explored for their role as potential enzyme inhibitors . This application is crucial in pharmaceutical research where enzyme inhibition can lead to the development of new drugs for treating diseases.
Therapeutic Agents
The same fluorinated compounds have also been considered for their therapeutic potential . They could be used in the design of novel medications with improved efficacy and reduced side effects, contributing to the advancement of personalized medicine.
Tumor Ecosystem Imaging
Boc-2,4-Dinitro-D-phenylalanine: and its related compounds have applications in topography imaging of tumor ecosystems using PET (Positron Emission Tomography) . This is particularly important for the early detection and treatment of cancers, as well as for monitoring the effectiveness of therapeutic interventions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMEPHYMTWCEW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654727 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1212864-47-5 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
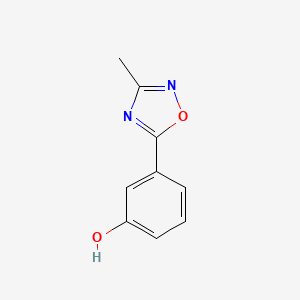
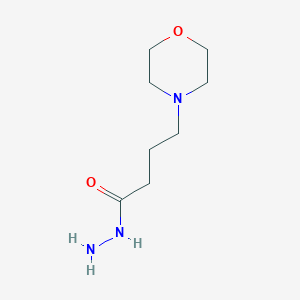

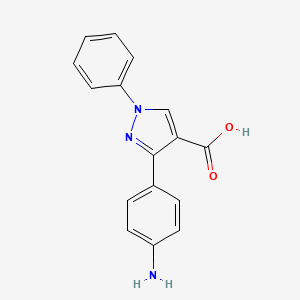
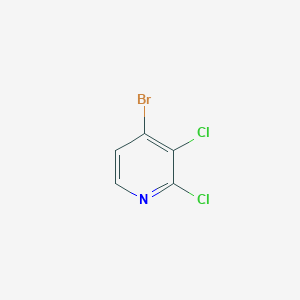
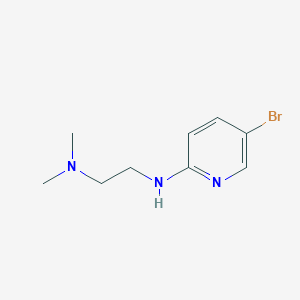

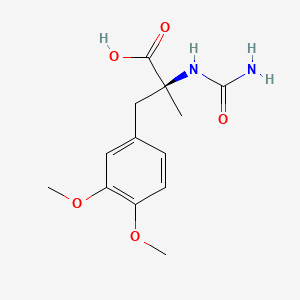
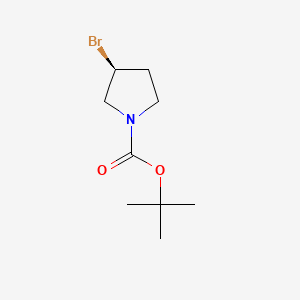

![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
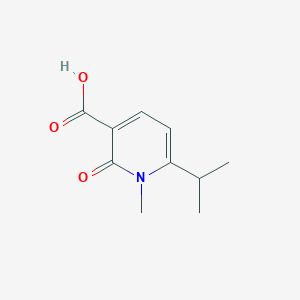
![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)